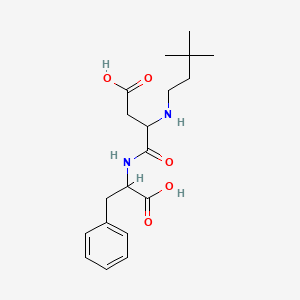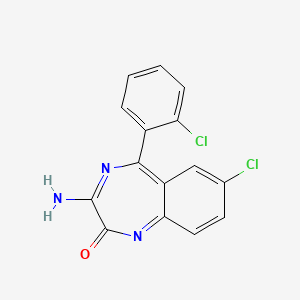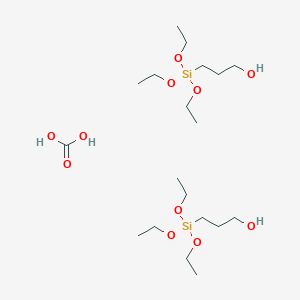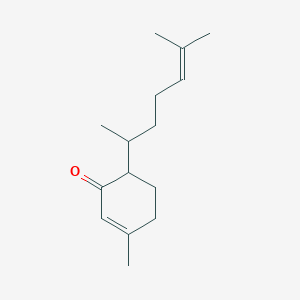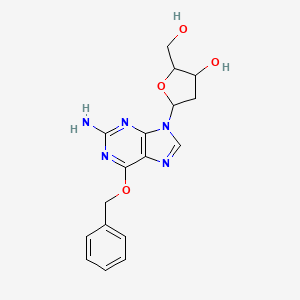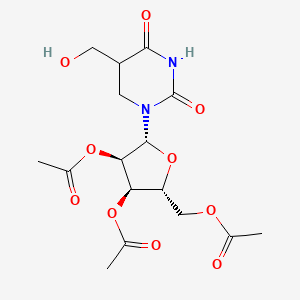
5-(Hydroxymethyl)-2',3',5'-triacetateuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine is a chemical compound that belongs to the class of nucleoside analogs. It is structurally related to uridine, a nucleoside that is a component of RNA. The compound features a hydroxymethyl group at the 5-position and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. This modification enhances its stability and alters its biological activity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine typically involves the protection of the hydroxyl groups of uridine followed by selective functionalization. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using acetyl groups to form triacetyluridine.
Introduction of Hydroxymethyl Group: The protected uridine is then subjected to a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Chromatographic Purification: To ensure high purity of the final product.
Quality Control: Rigorous testing to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetyl groups can be substituted using reagents like acetic anhydride or other acylating agents.
Major Products
Oxidation: Produces carboxylated derivatives.
Reduction: Yields hydroxylated or alkylated derivatives.
Substitution: Results in various acylated or functionalized nucleoside analogs.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA-related processes and potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine involves its incorporation into RNA, where it can interfere with normal RNA function. The hydroxymethyl group can form additional hydrogen bonds, altering the structure and function of RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural: A related compound with a hydroxymethyl group but different structural features.
Triacetyluridine: Similar in structure but lacks the hydroxymethyl group.
5-Methyluridine: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine is unique due to its specific combination of hydroxymethyl and acetyl groups, which confer distinct chemical and biological properties. Its ability to interfere with RNA function makes it a valuable compound in antiviral and anticancer research.
Propiedades
Fórmula molecular |
C16H22N2O10 |
|---|---|
Peso molecular |
402.35 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22N2O10/c1-7(20)25-6-11-12(26-8(2)21)13(27-9(3)22)15(28-11)18-4-10(5-19)14(23)17-16(18)24/h10-13,15,19H,4-6H2,1-3H3,(H,17,23,24)/t10?,11-,12-,13-,15-/m1/s1 |
Clave InChI |
BCEJZQMTKBIRTO-JPHAVLJQSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CC(C(=O)NC2=O)CO)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)N2CC(C(=O)NC2=O)CO)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



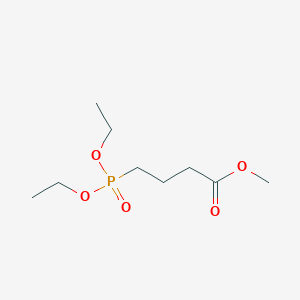
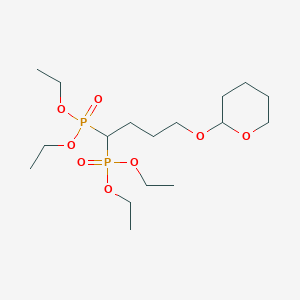
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)


